molecular formula C6H10O B2586468 5-Methoxypent-1-yne CAS No. 14604-44-5

5-Methoxypent-1-yne

Cat. No.: B2586468
CAS No.: 14604-44-5
M. Wt: 98.145
InChI Key: CLISVFCXKLMNIJ-UHFFFAOYSA-N
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Description

5-Methoxypent-1-yne: is an organic compound with the molecular formula C6H10O . It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. The compound also contains a methoxy group (-OCH3) attached to the first carbon atom of the pent-1-yne chain. This combination of functional groups imparts unique chemical properties to this compound, making it a subject of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypent-1-yne typically involves the alkylation of propargyl alcohol with methanol in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of a propargyl anion, which then reacts with methanol to yield the desired product. The reaction conditions usually include:

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Solvent: Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Reaction Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium or copper complexes can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxypent-1-yne undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogen gas in the presence of a palladium or nickel catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3), or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or nickel (Ni) catalysts.

    Substitution: Nucleophiles such as halides (Cl-, Br-), thiols (R-SH), or amines (R-NH2) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted alkynes with various functional groups.

Scientific Research Applications

Chemistry: 5-Methoxypent-1-yne is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes. It can also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Methoxypent-1-yne involves its interaction with molecular targets through its functional groups. The alkyne moiety can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The methoxy group can enhance the compound’s solubility and facilitate its transport across cell membranes. The pathways involved in its action include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

    5-Methoxypent-1-ene: Similar structure but contains a double bond instead of a triple bond.

    5-Methoxypentane: Similar structure but contains single bonds only.

    4-Methoxypent-1-yne: Similar structure but the methoxy group is attached to the fourth carbon atom.

Uniqueness: 5-Methoxypent-1-yne is unique due to the presence of both a methoxy group and a triple bond. This combination imparts distinct reactivity and chemical properties, making it more versatile in synthetic applications compared to its analogs. The triple bond allows for a wider range of chemical transformations, while the methoxy group enhances solubility and reactivity.

Properties

IUPAC Name

5-methoxypent-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-5-6-7-2/h1H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLISVFCXKLMNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14604-44-5
Record name 5-methoxypent-1-yne
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